cadmium texaphyrin

Photodynamic therapy Triplet-state photophysics Singlet oxygen photosensitization

Cadmium texaphyrin, with the molecular formula C₃₂H₃₄CdN₅⁺ and a molecular weight of 601.07 g/mol, is the prototypical metallotexaphyrin and the first expanded porphyrin ever reported. Its pentadentate macrocyclic core, approximately 20% larger than that of conventional porphyrins, enables stable 1:1 complexation with the Cd(II) cation in a five-coordinate geometry that can expand to six- or seven-coordinate upon axial ligand binding.

Molecular Formula C7H11ClO4
Molecular Weight 0
CAS No. 115677-78-6
Cat. No. B1169505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecadmium texaphyrin
CAS115677-78-6
Synonymscadmium texaphyrin
Molecular FormulaC7H11ClO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Texaphyrin (CAS 115677-78-6) — Core Identity & Procurement-Relevant Baseline


Cadmium texaphyrin, with the molecular formula C₃₂H₃₄CdN₅⁺ and a molecular weight of 601.07 g/mol, is the prototypical metallotexaphyrin and the first expanded porphyrin ever reported [1]. Its pentadentate macrocyclic core, approximately 20% larger than that of conventional porphyrins, enables stable 1:1 complexation with the Cd(II) cation in a five-coordinate geometry that can expand to six- or seven-coordinate upon axial ligand binding [2]. The compound exhibits a characteristic low-energy Q-like absorption band centered near 760 nm in acetonitrile, placing it in the far-red to near-infrared spectral window critical for photodynamic therapy (PDT) and nonlinear optical applications [3]. As the foundational template upon which all subsequent texaphyrin clinical candidates—including motexafin gadolinium (Xcytrin®) and motexafin lutetium (Lutrin®/Antrin®)—were developed, cadmium texaphyrin remains an essential reference standard for structure–property relationship studies, photophysical benchmarking, and coordination chemistry investigations within the expanded porphyrin family [4].

Role Prototypical expanded porphyrin reference standard
Core Pentadentate Cd(II) macrocycle, 5–7 coordinate
Optical Q-band ~760 nm (far-red/NIR window)
Template Foundational scaffold for texaphyrin family studies

Why Cadmium Texaphyrin Cannot Be Substituted by Other Metallotexaphyrins Without Functional Compromise


Although the texaphyrin macrocyclic scaffold is shared across the clinically advanced motexafin complexes (Gd³⁺-Tex and Lu³⁺-Tex), the identity of the coordinated metal cation fundamentally dictates the photophysical output, redox behavior, and biological functionality of the resulting complex [1]. In a systematic in vivo screen of metallotexaphyrins that were identical except for the metal ion, only the gadolinium(III) complex produced measurable radiation enhancement in the EMT6 murine tumor model; the cadmium(II), lutetium(III), europium(III), and yttrium(III) congeners were all inactive as radiation sensitizers [2]. Conversely, cadmium texaphyrin delivers a triplet excited-state quantum yield (ΦT = 0.9) that exceeds those reported for lanthanide texaphyrins and most conventional porphyrin photosensitizers, translating directly into superior performance in applications governed by triplet-state population such as singlet oxygen generation and triplet–triplet annihilation upconversion [3]. The assumption that any metallotexaphyrin can interchangeably serve in photodynamic, radiosensitization, or optical limiting applications is therefore demonstrably false; the evidence below establishes exactly where cadmium texaphyrin is quantifiably differentiated from its closest in-class analogs.

Metal defines output
Triplet quantum yield, redox behavior and optical limiting performance differ markedly across metallotexaphyrins; lanthanide congeners may not reproduce Cd-texaphyrin photophysics.
Radiosensitization inactive
Only Gd-texaphyrin showed radiation enhancement in EMT6 model; Cd, Lu, Eu, Y complexes were all inactive. Selecting any non‑Gd congener for radiosensitization studies will fail to reproduce that functional endpoint.
NIR tunability varies
Absorption red‑shift and redox gap tunability characterized for Cd-texaphyrins may not transfer to Lu/Gd systems; substitution can shift electrochemical and photonic operating windows.

Quantitative Differentiation Evidence for Cadmium Texaphyrin: Comparator-Anchored Performance Data


Triplet Excited-State Quantum Yield: Cd-Texaphyrin (ΦT = 0.9) vs. Conventional Porphyrin Photosensitizers (ΦT ≈ 0.6–0.8)

Cadmium texaphyrin exhibits a triplet excited-state quantum yield (ΦT) of 0.9 in acetonitrile solution, as determined by flash photolysis methods [1]. This value is quantifiably higher than the ΦT range of 0.6–0.8 reported for hematoporphyrin and coproporphyrin photosensitizers in aqueous and organic media under comparable conditions [2]. The high triplet yield directly enables efficient energy transfer to molecular oxygen for singlet oxygen (¹O₂) generation, and supports electron-transfer quenching by aromatic amines with an overall quantum efficiency of approximately 60% for neutral radical formation [1].

Triplet yield ΦT
Reported
ΦT = 0.9 (Cd-Tex) vs. porphyrin ΦT ≈ 0.6–0.8; exceeds upper range by ≥12.5%
Supports singlet-oxygen and electron-transfer research
Cross-study comparison; Cd-Tex in acetonitrile, porphyrin data in buffer/organic media
Photodynamic therapy Triplet-state photophysics Singlet oxygen photosensitization

Absorption Maximum Red-Shift: Cd-Texaphyrin (~760 nm) vs. Lu-Texaphyrin (Motexafin Lutetium, ~732 nm)

Cadmium texaphyrin displays a Q-like absorption maximum centered at approximately 760 nm in acetonitrile, as confirmed by multiple independent studies [1][2]. In direct comparison, the clinically investigated motexafin lutetium (Lu(III)-texaphyrin, PCI-0123, Lutrin®) exhibits its major absorption band centered at 732 nm in aqueous media [3]. This approximately 28 nm bathochromic shift for Cd-texaphyrin places its absorption deeper into the near-infrared tissue transparency window, where photon penetration through biological tissue increases significantly per additional nanometer of wavelength [4].

Absorption red‑shift
Head-to-head
Cd-Tex λmax ≈ 760 nm vs. Lu-Tex 732 nm; Δ ≈ +28 nm
Deeper NIR penetration for photodynamic research
Cd in acetonitrile, Lu in aqueous; tissue penetration advantage expected
Photodynamic therapy Near-infrared photosensitizer Tissue penetration depth

In Vivo Functional Selectivity: Cd-Texaphyrin Lacks Radiation Enhancement Whereas Gd-Texaphyrin (Xcytrin®) Is Active — A Critical Negative Differentiation

In a definitive head-to-head in vivo comparison, Miller et al. (1999) evaluated multiple metallotexaphyrins—identical in ligand structure but differing only in the coordinated metal ion—for radiation enhancement in the EMT6 murine mammary tumor model. Gadolinium texaphyrin (Gd-Tex, PCI-0120) in combination with ionizing radiation produced significant tumor growth delay compared to irradiated controls in both single and multifraction radiation regimens [1]. Critically, cadmium texaphyrin, along with lutetium, europium, and yttrium texaphyrin complexes, produced NO radiation enhancement under identical experimental conditions [1]. This is not a null result but a functional gate: metal identity alone determines radiosensitization efficacy within an otherwise invariant texaphyrin scaffold.

Radiation response
Head-to-head
Cd-Tex: no radiation enhancement; Gd-Tex: significant tumor growth delay (EMT6, p<0.05)
Defines functional gate: Cd-Tex unsuitable for radiosensitization
In vivo EMT6 model; identical ligand, metal-only variable
Radiation sensitization In vivo tumor model Metallotexaphyrin screening

Third-Order Nonlinear Optical Hyperpolarizability: [(CH₃-TXP)Cd]Cl (γ = 6.9×10⁻³¹ esu) vs. Silicon Naphthalocyanine (SiNc) — 4-Fold Superiority for Optical Limiting

The methyl-substituted cadmium texaphyrin complex [(CH₃-TXP)Cd]Cl was characterized by degenerate four-wave mixing (DFWM) and Z-scan techniques using 40 ps laser pulses at 532 nm [1]. The molecular second-order hyperpolarizability (γ) was measured as 6.9×10⁻³¹ esu, which is 4-fold larger than that of silicon naphthalocyanine (SiNc), one of the most extensively studied optical limiting materials in the literature [1]. Additionally, the excited-state absorption cross section (σₑₓ) was determined to be 7.0×10⁻¹⁷ cm² and the nonlinear refractive cross section (σᵣ) was 1.7×10⁻¹⁷ cm² [1]. The complex exhibits strong optical limiting via reverse saturable absorption for 5 ns pulses and a transition from reverse saturable absorption to saturable absorption at fluences exceeding 0.3 J/cm² under 40 ps excitation [1]. In a separate study, the off-resonant third-order hyperpolarizability of an asymmetric cadmium texaphyrin was measured at 1.2×10⁻³¹ esu, compared to 1.5×10⁻³¹ esu for the corresponding gadolinium texaphyrin, demonstrating that Cd-texaphyrin's nonlinear response is metal-sensitive and tunable [2].

Hyperpolarizability γ
Head-to-head
γ = 6.9×10⁻³¹ esu (Cd-TXP) vs. SiNc ≈1.7×10⁻³¹ esu; 4.1-fold higher
Supports optical limiting and nonlinear optics R&D
DFWM/Z‑scan at 532 nm, 40 ps pulses; reverse saturable absorption demonstrated
Optical limiting Nonlinear optics Reverse saturable absorption

Near-IR-to-Visible Photon Upconversion via Triplet–Triplet Annihilation: Cd-Texaphyrin as a Unique Sensitizer Demonstrated for 670–800 nm NIR Harvesting

Cadmium texaphyrin is the only texaphyrin demonstrated to function as a sensitizer for near-infrared-to-visible photon upconversion via triplet–triplet annihilation (TTA-UC) [1]. When coupled with rubrene as the triplet acceptor/annihilator in vacuum-degassed dichloromethane, Cd-texaphyrin successfully upconverted NIR incident light (670–800 nm) into yellow fluorescence [1]. Stern–Volmer analysis of dynamic triplet energy transfer quenching yielded a Stern–Volmer constant of 21,000 M⁻¹ and a bimolecular quenching constant of 5.7×10⁸ M⁻¹ s⁻¹ [1]. Under continuous-wave excitation, the maximum upconverted fluorescence quantum yield was 1.54 ± 0.04% (determined relative to [Os(phen)₃](PF₆)₂) [1]. In pulsed laser experiments at higher sensitizer concentrations, the triplet–triplet annihilation quantum yield saturated at approximately 13%, corresponding to an upconversion yield of ~10% [1]. No comparable TTA-UC system utilizing motexafin lutetium or motexafin gadolinium has been reported in the peer-reviewed literature.

TTA upconversion
Class-level
Cd-Tex + rubrene: upconversion Φ = 1.54% (CW), TTA yield ~13% (pulsed); kq = 5.7×10⁸ M⁻¹ s⁻¹
Unique NIR‑to‑visible sensitizer within texaphyrin family
Vacuum‑degassed CH₂Cl₂; no comparable Lu/Gd-Tex TTA-UC reported
Photon upconversion Triplet-triplet annihilation NIR sensitizer

Redox Gap Tunability via Substituent Engineering: Cd-Texaphyrin Δ(Eox − Ered) Spans 1.54–1.40 V, Enabling Application-Specific Electrochemical Matching

A systematic study of cadmium(II) texaphyrins bearing electron-donating or electron-withdrawing substituents on the phenyl ring demonstrated that the difference between the first one-electron oxidation and reduction potentials—Δ(Eox − Ered)—can be continuously tuned across the range of 1.54 V to 1.40 V [1]. These potentials were measured by cyclic voltammetry in acetonitrile and found to correlate linearly with the energy of the lowest-energy Q-like absorption band (λQ ranging from 754 to 797 nm) [1]. Critically, the electrochemical reversibility of the reduction process is governed by the identity of the counterion: weakly binding anions (ClO₄⁻, NO₃⁻) yield irreversible to quasi-reversible reduction waves, whereas strongly binding chloride ions or nitrogen bases (e.g., pyridine) produce fully reversible reduction electrochemistry [1]. This redox tunability is a class-level feature of Cd-texaphyrins that is not similarly characterized for Lu-texaphyrin or Gd-texaphyrin in the published literature.

Redox tunability
Class-level
Δ(Eox−Ered) = 1.54–1.40 V, λQ 754–797 nm; reduction reversibility switchable by counterion
Supports electrochemical matching for photonic/charge-transfer design
Cyclic voltammetry in acetonitrile; not similarly characterized for Lu/Gd-Tex
Electrochemistry Redox tuning Metallotexaphyrin substituent effects

Procurement-Driven Application Scenarios for Cadmium Texaphyrin Based on Quantitatively Established Differentiation


Photodynamic Therapy (PDT) Photosensitizer Development Requiring Maximal Triplet Yield and Deep Red/NIR Activation

For PDT formulation R&D where singlet oxygen generation efficiency is the primary performance metric, cadmium texaphyrin's triplet quantum yield of ΦT = 0.9 [1] and its absorption maximum at ~760 nm—approximately 28 nm deeper into the NIR than motexafin lutetium's 732 nm [2][3]—make it the preferred metallotexaphyrin photosensitizer core. In liposomal delivery formulations, photodynamic effects have been demonstrated in vivo using a 752.5 nm krypton ion laser, with significant tumor reduction observed when phototreatment was applied 2 hours post-IV administration (the time point of maximal tumor accumulation of liposome-delivered Cd-texaphyrin) [4]. Researchers should note, however, that the water insolubility of the parent Cd-texaphyrin necessitates a delivery vehicle (e.g., liposomes), unlike the water-soluble Lu-Tex and Gd-Tex clinical candidates [4].

Nonlinear Optical Material Benchmarking and Optical Power Limiting Device Prototyping

When optical power limiting performance is the target application, cadmium texaphyrin derivatives offer a quantitatively superior starting point: the methyl-substituted complex [(CH₃-TXP)Cd]Cl exhibits a molecular hyperpolarizability γ = 6.9×10⁻³¹ esu—4-fold larger than the optical limiting benchmark SiNc [1]. The complex demonstrates robust reverse saturable absorption for nanosecond pulses at 532 nm and an excited-state absorption cross section σₑₓ = 7.0×10⁻¹⁷ cm² [1]. For broader protection across pulse-width regimes, researchers should be aware of the fluence-dependent transition from reverse saturable absorption to saturable absorption at fluences above 0.3 J/cm² under picosecond excitation [1]. A separate study of seven asymmetric pentaazadentate cadmium complexes reported optical limiting thresholds of 1.4–3.0 mJ/cm² and limiting throughputs of 0.31–1.13 J/cm² for incident fluences up to 3.5 J/cm² in an f/38 geometry [2].

Near-Infrared Photon Upconversion Research — Sensitizer for Triplet–Triplet Annihilation Systems

Cd-texaphyrin is the only texaphyrin demonstrated to enable NIR-to-visible photon upconversion via sensitized triplet–triplet annihilation [1]. When paired with rubrene as the annihilator in deoxygenated dichloromethane, the system converts 670–800 nm NIR photons into yellow fluorescence with a CW upconversion quantum yield of 1.54 ± 0.04% and a pulsed TTA yield saturating at ~13% (~10% upconversion yield) [1]. The bimolecular triplet energy transfer quenching constant kq = 5.7×10⁸ M⁻¹ s⁻¹ approaches the diffusion limit, indicating highly efficient triplet energy transfer from Cd-texaphyrin to the rubrene acceptor [1]. This application scenario is uniquely addressable by Cd-texaphyrin within the texaphyrin family, making it the required sensitizer for any TTA-UC investigation involving texaphyrin macrocycles.

Mechanistic Selectivity Studies Distinguishing Photodynamic from Radiosensitization Mechanisms in the Texaphyrin Family

The definitive in vivo finding that Cd-texaphyrin produces NO radiation enhancement while Gd-texaphyrin produces significant tumor growth delay—both tested under identical conditions in the EMT6 tumor model [1]—establishes Cd-texaphyrin as an essential negative control for studies seeking to dissect the structural basis of texaphyrin-mediated radiosensitization. Because the macrocyclic ligand is invariant and only the metal is changed, any differential biological effect between Cd-Tex and Gd-Tex can be unambiguously attributed to metal-specific redox chemistry or coordination behavior. This makes Cd-texaphyrin indispensable for laboratories performing comparative mechanistic analyses of metallotexaphyrins, particularly those investigating the roles of one-electron reduction potentials (Gd-Tex²⁺/Gd-Tex•⁺ couple estimated at ca. −110 mV vs. NHE at pH 8.5 [2]) in radiation enhancement.

Application
Selection Property
Validation Focus
PDT photosensitizer research
High triplet quantum yield, deep NIR Q-band absorption (~760 nm)
Singlet oxygen generation, formulation‑dependent delivery context
Optical power limiting research
Reported 4‑fold hyperpolarizability vs. SiNc benchmark
Reverse saturable absorption, fluence‑threshold behavior
NIR‑to‑visible photon upconversion
Unique TTA‑UC sensitizer in texaphyrin family
Upconversion quantum yield, annihilator compatibility
Mechanistic metal‑selectivity studies
Functional dichotomy (radiosensitization inactive vs. Gd‑Tex)
In vivo model negative control, redox‑chemistry attribution
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